5-Bromo-2,4-dimethoxypyrimidine

Beschreibung

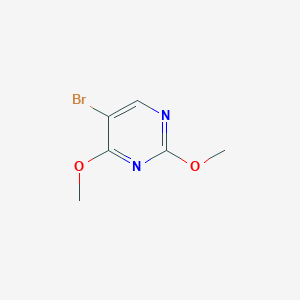

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZIMQMMEGPYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292302 | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56686-16-9 | |

| Record name | 56686-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 5-Bromo-2,4-dimethoxypyrimidine. This versatile heterocyclic compound is a key building block in the synthesis of a variety of biologically active molecules, most notably as a crucial intermediate in the production of advanced anticancer therapeutics.

Core Chemical Properties and Identifiers

This compound is a halogenated pyrimidine derivative. Its chemical structure, featuring a pyrimidine ring substituted with a bromine atom and two methoxy groups, makes it a valuable precursor in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂O₂[1][2][3] |

| Molecular Weight | 219.04 g/mol [1][2][3] |

| CAS Number | 56686-16-9[1][2][4][5] |

| Appearance | White to off-white or pale yellow crystalline powder[4] |

| Melting Point | 62-65 °C[4][5] |

| Boiling Point | 125 °C at 17 mmHg[4] |

| IUPAC Name | This compound[2] |

| Synonyms | 2,4-Dimethoxy-5-bromopyrimidine, 5-Bromo-2,4-bis(methyloxy)pyrimidine[2] |

| SMILES | COC1=NC(=NC=C1Br)OC[2] |

| InChI Key | QEZIMQMMEGPYTR-UHFFFAOYSA-N[2][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromouracil.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This initial step involves the chlorination of 5-bromouracil.

Protocol:

-

To a flask containing 130 mL of phosphorus oxychloride (POCl₃), add 30 g (0.16 mol) of 5-bromouracil.[3]

-

Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric moisture. During this period, the evolution of HCl gas will be observed, and the mixture will become a homogeneous solution.[3]

-

After the reaction is complete, remove the excess POCl₃ by distillation at atmospheric pressure.[3]

-

Continue the distillation under reduced pressure to afford 5-bromo-2,4-dichloropyrimidine. The product will distill at 85-90 °C / 4 mmHg.[3]

Step 2: Synthesis of this compound

The dichlorinated intermediate is then converted to the target compound by methoxylation.

Protocol:

-

Prepare a solution of sodium methoxide in methanol.

-

Cool the sodium methoxide solution to 10-15 °C.

-

Separately, dissolve 30 g of 5-bromo-2,4-dichloropyrimidine in 50 mL of methanol.

-

Slowly add the 5-bromo-2,4-dichloropyrimidine solution to the cooled sodium methoxide solution.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with crushed ice and basify with a 50% NaOH solution to a pH of 10.[6]

-

Extract the product with an organic solvent such as chloroform or methylene dichloride.[6]

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure to yield this compound.[6]

Reactivity and Role in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the synthesis of complex drug molecules.

Suzuki-Miyaura Coupling

This reaction is used to form C-C bonds by coupling with boronic acids or esters.

Sonogashira Coupling

This reaction facilitates the formation of a C-C bond with a terminal alkyne.

Heck Coupling

The Heck reaction enables the formation of a C-C bond with an alkene.

Application in Drug Development: Synthesis of CDK4/6 Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib. These drugs are at the forefront of targeted cancer therapy, particularly for certain types of breast cancer.

The CDK4/6 Signaling Pathway

The CDK4/6 pathway is a critical regulator of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block this pathway, thereby arresting the cell cycle in the G1 phase and inhibiting the growth of cancer cells.

Experimental Workflow: Synthesis of a CDK4/6 Inhibitor Precursor

The following workflow outlines the general synthetic route from this compound to a key precursor for CDK4/6 inhibitors.

Conclusion

This compound is a cornerstone molecule in modern medicinal chemistry. Its well-defined reactivity and synthetic accessibility make it an indispensable tool for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, with a particular focus on its role in the creation of life-saving CDK4/6 inhibitors. Researchers are encouraged to use this information as a starting point for their investigations into new and innovative applications of this versatile compound.

References

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxypyrimidine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-2,4-dimethoxypyrimidine, a key building block in medicinal chemistry and agrochemical synthesis. This document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis protocols, and its significant applications in the development of novel therapeutic agents and crop protection chemicals.

Chemical Structure and Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₆H₇BrN₂O₂. Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and two methoxy groups at the 2- and 4-positions. This unique arrangement of functional groups imparts valuable reactivity, making it an important intermediate in organic synthesis.[1]

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy groups influences the electron density of the pyrimidine ring, rendering it susceptible to various chemical transformations. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇BrN₂O₂ | [3] |

| Molecular Weight | 219.04 g/mol | [3] |

| CAS Number | 56686-16-9 | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 125 °C at 17 mmHg | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | COC1=NC(=NC=C1Br)OC | [3] |

| InChI Key | QEZIMQMMEGPYTR-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Predicted chemical shifts: Singlet for the C6-H proton and singlets for the two methoxy groups. | [4] |

| ¹³C NMR | (DMSO-d6) δ (ppm): 54.98 (-OCH₃), 54.84 (-OCH₃). Other peaks for the pyrimidine ring carbons are also present. | [5] |

| Infrared (IR) | Characteristic peaks for C-H, C=N, C=C, and C-O stretching and bending vibrations are expected. | [6] |

| Mass Spectrometry (MS) | Expected molecular ion peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). | [3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide.[5]

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Sodium methoxide

-

Methanol

-

Round bottom flask

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus (e.g., Buchner funnel with celite)

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 30 g) in methanol (e.g., 50 ml).

-

Cool the mixture to 10-15 °C using a cooling bath.

-

Slowly add a solution of sodium methoxide in methanol dropwise to the stirred mixture, maintaining the temperature between 10-15 °C.

-

After the addition is complete, continue stirring the reaction mixture at 10-15 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and continue stirring for approximately 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture through a bed of celite to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound as a white solid.

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) to observe the molecular ion.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors for Cancer Therapy

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase domain. This compound serves as a crucial starting material for the synthesis of various kinase inhibitors.[2] For instance, it is a precursor in the development of Bcr-Abl tyrosine kinase inhibitors, which are targeted therapies for chronic myeloid leukemia.[7][8] The synthesis often involves a Suzuki-Miyaura coupling at the C5-bromo position to introduce an aryl group, followed by further modifications at the methoxy positions.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells. Inhibitors block the ATP binding site of the kinase, thereby inhibiting its activity and inducing apoptosis in the cancer cells.

Caption: Role of this compound in the synthesis of Bcr-Abl kinase inhibitors and their mechanism of action.

Agrochemicals

This pyrimidine derivative is also a valuable intermediate in the agrochemical industry for the synthesis of herbicides and fungicides.[1] Its structural features allow for the creation of molecules that can selectively inhibit biological pathways in weeds or fungi, protecting crops and improving yields.

Safety Information

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Bromo-2,4-dimethoxypyrimidine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2,4-dimethoxypyrimidine. It includes detailed experimental protocols for its synthesis, purification, and characterization, catering to the needs of researchers and professionals in drug development and medicinal chemistry.

Core Properties and Data

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both electron-donating methoxy groups and a reactive bromine atom, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 56686-16-9 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [1][2] |

| Appearance | White to off-white or pale yellow crystalline solid | |

| Melting Point | 62-65 °C | |

| Boiling Point | 125 °C at 17 mmHg | |

| Purity | Typically ≥97% or ≥98% (GC) | [1] |

| IUPAC Name | This compound | [3] |

| InChI Key | QEZIMQMMEGPYTR-UHFFFAOYSA-N | [4] |

| SMILES | COC1=NC(=NC=C1Br)OC | [3][4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with methoxide ions.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine.[5]

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Sodium methoxide solution

-

Methanol

-

Methylene dichloride

-

50% Sodium hydroxide solution

-

Crushed ice

-

Round bottom flask

-

Stirrer

-

Apparatus for vacuum evaporation

Procedure:

-

In a round bottom flask, add a solution of sodium methoxide to methanol in a drop-wise manner at room temperature.

-

Cool the mixture to a temperature of 10-15 °C.

-

Add a mixture of 30 g of 5-bromo-2,4-dichloropyrimidine and 50 ml of methanol to the cooled sodium methoxide solution.

-

Allow the reaction to proceed for 1 to 2 hours.

-

Upon completion, quench the reaction by adding crushed ice.

-

Basify the reaction mixture with a 50% NaOH solution to achieve a pH of 10.

-

Extract the product with methylene dichloride.

-

Separate the organic layer and evaporate the solvent under high vacuum to obtain the crude product.

Purification Workflow

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A general workflow involving column chromatography is described below.[6]

Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key analytical techniques for this purpose.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives, which can be applied to this compound.[7][8]

Sample Preparation:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

-

Spectrometer: Same spectrometer as for ¹H NMR.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Pulse angle: 30-45°.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

-

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Protocol: Mass Spectrometry

This protocol outlines the general procedure for obtaining a mass spectrum of the compound.[8]

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Ionization Method:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for this compound. The sample solution is sprayed through a heated capillary with an applied high voltage to generate protonated molecules ([M+H]⁺).

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum. The spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).[8]

Applications in Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules with a range of biological activities. The bromine atom at the 5-position allows for various cross-coupling reactions, while the methoxy groups can be retained or selectively modified.

This compound is a key precursor in the development of antiviral and anticancer agents. It is also utilized in the formulation of agrochemicals, such as herbicides and fungicides. Researchers leverage its reactivity to create diverse molecular libraries for screening in biochemical research, including studies on enzyme inhibition and receptor binding.

Safety Information

This compound is classified as an irritant.[3] It is known to cause skin irritation and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. It should be stored in a well-ventilated place.

References

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxypyrimidine: Properties, Synthesis, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethoxypyrimidine, a crucial intermediate in the synthesis of targeted therapeutics. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and elucidates its role in the development of inhibitors for key signaling pathways implicated in cancer progression.

Core Physicochemical Data

This compound is a halogenated pyrimidine derivative. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [1][2] |

| CAS Number | 56686-16-9 | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 62-65 °C | |

| Purity | Typically ≥97% | [4] |

Role as a Key Intermediate in Drug Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active molecules.[5] Its utility is particularly notable in the development of targeted cancer therapies, where it functions as a key intermediate in the synthesis of inhibitors for critical cell cycle and nucleotide synthesis pathways.[5]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common method for the synthesis of this compound, adapted from established literature.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Sodium methoxide

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a round-bottom flask and cooled to 0-5 °C using an ice bath.

-

To this cooled solution, 5-bromo-2,4-dichloropyrimidine is added portion-wise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Signaling Pathways and Therapeutic Targeting

The strategic importance of this compound lies in its incorporation into molecules that target key signaling pathways dysregulated in cancer. Below are diagrams and descriptions of two such pathways.

CDK4/6 Signaling Pathway

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[6][7] Dysregulation of this pathway, often through the overexpression of Cyclin D1, leads to uncontrolled cell proliferation, a hallmark of cancer.[8] Small molecule inhibitors of CDK4/6, synthesized using intermediates like this compound, can restore cell cycle control.[8]

References

- 1. This compound | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 56686-16-9 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-2,4-dimethoxypyrimidine, an important intermediate in the preparation of various biologically active molecules. This document details the experimental protocols, quantitative data, and a logical workflow for the synthesis, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of substituted pyrimidine derivatives. The bromine atom at the 5-position and the methoxy groups at the 2- and 4-positions offer multiple reaction sites for further molecular elaboration, making it a versatile precursor for the development of novel therapeutic agents. This guide outlines a reliable and well-documented two-step synthesis commencing from the readily available starting material, 5-bromouracil.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the conversion of 5-bromouracil to the intermediate, 5-bromo-2,4-dichloropyrimidine. This is followed by a nucleophilic substitution reaction where the chloro groups are replaced by methoxy groups to yield the final product.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

Two effective methods for the chlorination of 5-bromouracil are presented below.

Method A: Using Phosphorus Pentachloride (PCl₅)

-

Procedure:

-

In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 87.9 mmol).

-

Add 1,1,2-trichloroethane (50 mL) as the solvent.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of the suspended starting material and by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water with vigorous stirring and continue to stir for 1 hour.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless, transparent liquid.[1]

-

Method B: Using Phosphorus Oxychloride (POCl₃)

-

Procedure:

-

To a flask containing phosphorus oxychloride (130 mL), add 5-bromouracil (30 g, 0.16 mol).

-

Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric moisture.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation at atmospheric pressure.

-

Continue the distillation under reduced pressure to afford the pure 5-bromo-2,4-dichloropyrimidine.[2]

-

Step 2: Synthesis of this compound

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium methoxide in methanol.

-

Cool the sodium methoxide solution to 10-15 °C in an ice bath.

-

In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (30 g) in methanol (50 mL).

-

Add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the cooled sodium methoxide solution.[3]

-

Stir the reaction mixture at this temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by pouring it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

-

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 5-Bromo-2,4-dichloropyrimidine

| Method | Chlorinating Agent | Solvent | Reaction Time | Yield (%) | Purity (%) |

| A | Phosphorus Pentachloride | 1,1,2-Trichloroethane | Not Specified | 99.5 | 97 |

| B | Phosphorus Oxychloride | None | 4 days | 82 | Not Specified |

Table 2: Spectroscopic Data for this compound

| Data Type | Values |

| ¹³C-NMR (DMSO-d6, ppm) | 54.98 (-OCH₃), 54.84 (-OCH₃)[3] |

Note: Further spectroscopic data such as ¹H-NMR would be beneficial for complete characterization and should be acquired.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product, including the key steps of reaction, work-up, and purification.

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-Bromo-2,4-dimethoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1] The document details the most common synthetic pathway, presents quantitative data in a structured format, and includes detailed experimental protocols.

Core Synthetic Pathway: From Uracil to this compound

The most prevalent and well-documented method for synthesizing this compound commences with the bromination of uracil, followed by a two-step conversion involving chlorination and subsequent methoxylation. This pathway is favored for its accessibility of starting materials and generally good yields.

A logical workflow of this synthesis is depicted below:

Caption: Overall synthetic workflow.

Step 1: Bromination of Uracil

The initial step involves the electrophilic bromination of uracil at the C-5 position to yield 5-bromouracil. 5-bromouracil acts as a base analog and an antimetabolite.[2]

Table 1: Key Reagents for Bromination

| Reagent | Role | Notes |

| Uracil | Starting Material | The foundational pyrimidine ring. |

| Bromine (Br₂) | Brominating Agent | Typically used in a suitable solvent. |

| N-Bromosuccinimide (NBS) | Brominating Agent | A common alternative to liquid bromine. |

| Acetic Acid / Water | Solvent | Often used as the reaction medium. |

A detailed experimental protocol for this step is often presupposed in the synthesis of the target molecule, as 5-bromouracil is a commercially available starting material.

Step 2: Chlorination of 5-Bromouracil

The conversion of 5-bromouracil to the key intermediate, 5-Bromo-2,4-dichloropyrimidine, is a critical step. This is typically achieved using a strong chlorinating agent.[3][4]

Table 2: Quantitative Data for Chlorination of 5-Bromouracil

| Starting Material | Chlorinating Agent | Other Reagents | Solvent | Temperature | Yield | Purity | Reference |

| 5-Bromouracil (250 g) | Phosphorus oxychloride (600 ml) | N,N-Dimethylaniline (300 ml) | - | 40°C | Not Specified | Not Specified | [5] |

| 5-Bromouracil (6.0 g) | Phosphorus pentachloride (16.4 g) | - | 1,1,2-Trichloroethane (50 mL) | Reflux | 99.5% | 97% | [6] |

| 5-Bromouracil (30 g) | Phosphorus oxychloride (130 ml) | - | - | Reflux (4 days) | 82% | Not Specified | [4] |

Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyrimidine[7]

-

To a reaction flask, add 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 87.9 mmol).

-

Add 1,1,2-trichloroethane (50 mL) as the solvent.

-

Heat the reaction mixture to reflux. The mixture will transform from a suspension to a light yellow, transparent solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into stirred ice water and continue stirring for 1 hour.

-

Extract the aqueous phase with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent under reduced pressure to obtain the crude product as a light yellow transparent liquid.

-

Purify the crude product by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless transparent liquid.

Step 3: Methoxylation of 5-Bromo-2,4-dichloropyrimidine

The final step involves the nucleophilic substitution of the chlorine atoms with methoxy groups to yield the target compound, this compound.[5]

Table 3: Quantitative Data for Methoxylation

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 5-Bromo-2,4-dichloropyrimidine (30 g) | Sodium methoxide solution | Methanol (50 ml) | 10-15°C | Not Specified | [5] |

Experimental Protocol: Synthesis of this compound[6]

-

Prepare a solution of sodium methoxide in methanol.

-

In a round-bottom flask, add the sodium methoxide solution to methanol dropwise at room temperature.

-

Cool the mixture to 10-15°C.

-

Prepare a mixture of 5-bromo-2,4-dichloropyrimidine (30 g) and methanol (50 ml).

-

Add the 5-bromo-2,4-dichloropyrimidine/methanol mixture dropwise to the cooled sodium methoxide solution.

-

After the addition is complete, allow the reaction to proceed, monitoring by TLC.

-

Upon completion, the reaction is typically worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is then dried and concentrated to yield the final product.

Alternative Starting Materials and Synthetic Routes

While the pathway from 5-bromouracil is the most common, other starting materials can be considered for the synthesis of related brominated pyrimidines. For instance, 2-bromomalonaldehyde and amidine compounds can be used to synthesize 5-bromo-2-substituted pyrimidines in a one-step reaction.[7] This alternative pathway may offer advantages in terms of step economy and cost for certain derivatives.

Application in Drug Discovery: A Conceptual Overview

This compound and its derivatives are significant in medicinal chemistry, often serving as building blocks for the synthesis of kinase inhibitors.[1][3] For example, the pyrimidine scaffold is a core component of drugs targeting Cyclin-Dependent Kinases (CDK) and Receptor Tyrosine Kinases (RTK), which are crucial in cell cycle regulation and cancer signaling pathways.

Caption: Simplified RTK and CDK4/6 signaling pathways targeted by pyrimidine inhibitors.

This guide provides a foundational understanding of the synthesis of this compound, intended to aid researchers and professionals in the development of novel therapeutics. The detailed protocols and quantitative data serve as a practical resource for laboratory synthesis and process optimization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. jocpr.com [jocpr.com]

- 6. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

5-Bromo-2,4-dimethoxypyrimidine: A Versatile Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethoxypyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 5-position and two methoxy groups at the 2- and 4-positions of the pyrimidine ring, provide a platform for diverse chemical modifications. This adaptability makes it an attractive starting material for the synthesis of a wide array of biologically active molecules, particularly in the development of novel antiviral and anticancer agents.[1] The pyrimidine core is a privileged scaffold in drug discovery, and this compound serves as a key intermediate for accessing complex molecular architectures with therapeutic potential.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase and dihydrofolate reductase (DHFR) inhibitors. It includes detailed experimental protocols for key synthetic transformations and biological assays, quantitative data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows to facilitate its application in drug discovery and development.

Synthetic Utility and Key Reactions

The chemical reactivity of this compound is centered around the C-Br bond at the 5-position and the two methoxy groups. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The methoxy groups can be displaced by strong nucleophiles, such as amines, to introduce further diversity and to construct scaffolds like the 2,4-diaminopyrimidine core, which is prevalent in many kinase and DHFR inhibitors.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methoxylation of 5-bromo-2,4-dichloropyrimidine.

Experimental Protocol: Synthesis of this compound [2]

-

Materials: 5-bromo-2,4-dichloropyrimidine, sodium methoxide, methanol.

-

Procedure:

-

To a solution of sodium methoxide in methanol in a round-bottom flask at room temperature, add 5-bromo-2,4-dichloropyrimidine portion-wise.

-

Maintain the reaction temperature between 10-15°C.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Application in the Synthesis of Kinase Inhibitors

The 2,4-diamino-5-arylpyrimidine scaffold is a well-established pharmacophore for various kinase inhibitors. This compound can serve as a precursor to this important scaffold through a two-step process: amination followed by a Suzuki coupling.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases and some cancers, making it an attractive therapeutic target.[3][4][5][6]

Representative Synthetic Workflow:

Caption: General workflow for the synthesis of IRAK4 inhibitors.

Experimental Protocol: Synthesis of 5-Bromo-2,4-diaminopyrimidine (General)

-

Materials: this compound, ammonia or desired amine, solvent (e.g., ethanol in a sealed tube).

-

Procedure:

-

Dissolve this compound in a suitable solvent in a pressure vessel.

-

Add a solution of ammonia or the desired amine.

-

Heat the mixture to a high temperature (e.g., 120-150°C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, remove the solvent, and purify the product by column chromatography.

-

Experimental Protocol: Suzuki-Miyaura Coupling (General) [7]

-

Materials: 5-Bromo-2,4-diaminopyrimidine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a reaction vessel, combine 5-Bromo-2,4-diaminopyrimidine, the arylboronic acid, base, and solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon).

-

Add the palladium catalyst and heat the reaction mixture (e.g., 80-100°C) until the starting material is consumed.

-

Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Quantitative Data: IRAK4 Inhibitory Activity of Representative 5-Aryl-2,4-diaminopyrimidines

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Compound A | IRAK4 | 27 | [3] |

| Compound B | IRAK4 | 93 | [3] |

Signaling Pathway: IRAK4-Mediated NF-κB Activation

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro IRAK4 Kinase Assay (General)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IRAK4.

-

Materials: Recombinant human IRAK4 enzyme, peptide substrate, ATP, assay buffer, test compound, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the IRAK4 enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.

-

Application in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. Inhibition of DHFR is a well-established strategy for cancer and infectious disease therapy.[8][9][10][11][12][13] The 2,4-diaminopyrimidine scaffold is a key feature of many DHFR inhibitors, including the antibacterial drug Trimethoprim.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

Caption: Role of DHFR in folate metabolism and its inhibition.

Quantitative Data: DHFR Inhibitory Activity of Representative 2,4-Diaminopyrimidines

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Trimethoprim | Bacterial DHFR | Varies by species | [10] |

| BW301U | Mammalian DHFR | Potent inhibitor | [14] |

Experimental Protocol: In Vitro DHFR Enzyme Assay (General) [9]

-

Objective: To measure the inhibitory effect of a compound on DHFR activity.

-

Materials: Purified DHFR enzyme (e.g., from E. coli or human), dihydrofolate (DHF), NADPH, assay buffer, test compound.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a UV-transparent 96-well plate, add the assay buffer, NADPH, DHFR enzyme, and the test compound.

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the reaction rate for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its strategic functionalization allows for the efficient synthesis of key pharmacophores, such as the 2,4-diamino-5-arylpyrimidine scaffold, which is central to the activity of numerous kinase and DHFR inhibitors. The synthetic and assay protocols provided in this guide offer a framework for researchers to utilize this compound in their drug discovery programs, facilitating the exploration of new chemical space and the development of next-generation therapeutics for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 5-Bromo-2,4-dimethoxypyrimidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, applications, and potential of 5-Bromo-2,4-dimethoxypyrimidine as a pivotal building block in the development of novel therapeutics, particularly in the realm of kinase inhibition.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence in nature as a component of nucleic acids has made it a privileged structure in the design of therapeutic agents that can modulate a wide array of biological processes. Among the vast library of pyrimidine-based synthons, this compound emerges as a particularly versatile and valuable intermediate for the synthesis of complex drug candidates, especially in the pursuit of targeted therapies for cancer and inflammatory diseases.[3] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with synthetic protocols, quantitative data on related compounds, and illustrations of relevant biological pathways.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is crucial for its utility in drug discovery programs. A common and effective method involves the methoxylation of 5-bromo-2,4-dichloropyrimidine. This precursor is readily prepared from 5-bromouracil.[4]

Experimental Protocol: Synthesis of this compound[5]

A solution of sodium methoxide is added dropwise to methanol at room temperature in a round-bottom flask. The reaction mixture is then cooled to 10-15°C. A solution of 5-bromo-2,4-dichloropyrimidine in methanol is subsequently added to the cooled mixture. The reaction is stirred for 1 to 2 hours while maintaining the temperature. Upon completion, the reaction is quenched with crushed ice and then neutralized. The product is extracted with an organic solvent, and the organic layer is separated and evaporated under vacuum to yield this compound as a colorless liquid.[5]

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile building block for the synthesis of kinase inhibitors.[1][3] The bromine atom at the 5-position provides a reactive handle for the introduction of various aryl and heteroaryl groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][6] This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase's active site.

The closely related precursor, 5-Bromo-2,4-dichloropyrimidine, is a key intermediate in the synthesis of the FDA-approved CDK4/6 inhibitors Palbociclib and Ribociclib, highlighting the significance of this substitution pattern for potent kinase inhibition.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound (General Procedure)[6][8]

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), a suitable base such as potassium phosphate or potassium carbonate (2.0-3.0 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) are added. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is then added.[6][8] The reaction mixture is heated to 80-100°C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-2,4-dimethoxypyrimidine derivative.

Table 1: Representative Kinase Inhibitors Derived from Substituted Pyrimidines and their Biological Activity

| Kinase Target | Pyrimidine-Based Inhibitor Scaffold | IC₅₀ (nM) | Reference Compound |

| CDK4/6 | 5-Aryl-2-aminopyrimidine | Varies (Potent) | Palbociclib, Ribociclib |

| IRAK4 | 5-Aryl-2,4-diaminopyrimidine | Potent Inhibition | Lead compounds from HTS |

| ALK | Substituted Bromopyridine/pyrimidine | Varies | Crizotinib (related scaffold) |

Note: This table presents data for structurally related pyrimidine derivatives to illustrate the potential of compounds derived from this compound.

Biological Evaluation of Pyrimidine-Based Kinase Inhibitors

Once synthesized, the novel pyrimidine derivatives are subjected to a battery of in vitro assays to determine their biological activity. A primary screen typically involves assessing their ability to inhibit the target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[9]

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

-

Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and serially diluted.

-

Kinase Reaction: In a 96-well plate, the test compound dilutions or a DMSO control are incubated with the target kinase in a kinase assay buffer for a short period to allow for binding.

-

Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP. The plate is then incubated at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the produced ADP to ATP and generate a luminescent signal.

-

Data Analysis: The luminescence of each well is measured using a plate reader. The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[9]

Targeted Signaling Pathways

Pyrimidine-based inhibitors have been successfully developed to target a variety of kinase-driven signaling pathways implicated in cancer and other diseases.

Caption: Generalized kinase signaling pathway targeted by pyrimidine inhibitors.

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound stands as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to functionalization, particularly through Suzuki-Miyaura cross-coupling, allows for the efficient construction of diverse libraries of 5-substituted pyrimidines. By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively explore the vast chemical space around this privileged scaffold to develop potent and selective inhibitors targeting various kinases implicated in human diseases. The continued exploration of derivatives of this compound holds significant promise for the future of targeted drug discovery.

References

The Pivotal Role of 5-Bromo-2,4-dimethoxypyrimidine in the Synthesis of Modern Agrochemicals

An In-depth Technical Guide for Researchers and Agrochemical Professionals

Introduction: 5-Bromo-2,4-dimethoxypyrimidine is a versatile chemical intermediate that holds a significant position in the synthesis of a variety of agrochemicals, particularly sulfonylurea herbicides.[1] Its unique molecular structure, featuring a reactive bromine atom and two methoxy groups on a pyrimidine ring, allows for diverse chemical modifications, making it a valuable building block in the development of potent and selective crop protection agents.[2] This technical guide provides a comprehensive overview of the role of this compound in agrochemical synthesis, detailing the synthetic pathways to key herbicides and fungicides, experimental protocols, and the mode of action of the resulting active ingredients.

Synthesis of Sulfonylurea Herbicides: A Primary Application

This compound serves as a crucial precursor for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a cornerstone intermediate in the production of numerous sulfonylurea herbicides.[3][4][5] These herbicides are renowned for their high efficacy at low application rates and their targeted action against specific weeds.[6]

From Bromine to Amine: The Key Transformation

The conversion of this compound to 2-amino-4,6-dimethoxypyrimidine is a critical step. While direct amination of the 5-bromo position can be challenging, a common industrial approach involves the synthesis of 2-amino-4,6-dimethoxypyrimidine from other starting materials. However, for the purpose of this guide, we will focus on the potential synthetic pathways starting from the title compound. One plausible laboratory-scale method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7]

Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine (Hypothetical Laboratory Method)

-

Materials: this compound, Benzophenone imine, Palladium(II) acetate, BINAP, Sodium tert-butoxide, Toluene, Hydrochloric acid.

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

-

Add sodium tert-butoxide (1.4 eq) and anhydrous toluene.

-

Add benzophenone imine (1.2 eq) and heat the mixture at 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with aqueous hydrochloric acid.

-

Stir the mixture vigorously until the imine is fully hydrolyzed.

-

Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4,6-dimethoxypyrimidine.

-

Quantitative Data (Illustrative)

| Parameter | Value |

| Yield | 70-85% |

| Purity (HPLC) | >98% |

| Melting Point | 149-151 °C |

Note: This is a generalized protocol; specific conditions may require optimization.

Synthesis of Key Sulfonylurea Herbicides

Once 2-amino-4,6-dimethoxypyrimidine is obtained, it can be readily used to synthesize a range of sulfonylurea herbicides. The general synthetic route involves the condensation of the amino group with a suitable sulfonyl isocyanate.

Workflow for Sulfonylurea Herbicide Synthesis

Caption: General workflow for the synthesis of sulfonylurea herbicides.

1. Nicosulfuron Synthesis

Nicosulfuron is a post-emergence herbicide used to control annual and perennial grass weeds in corn.[8]

Experimental Protocol: Synthesis of Nicosulfuron

-

Materials: 2-amino-4,6-dimethoxypyrimidine, 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide, Anhydrous acetonitrile, Triethylamine.

-

Procedure:

-

Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile in a reaction vessel under an inert atmosphere.[9]

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of 2-(isocyanatosulfonyl)-N,N-dimethylnicotinamide (1.0 eq) in anhydrous acetonitrile to the reaction mixture at 0-5 °C.[9]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[9]

-

Monitor the reaction by HPLC.

-

Upon completion, the precipitated product is collected by filtration, washed with cold acetonitrile, and dried under vacuum.

-

Quantitative Data for Nicosulfuron Synthesis

| Parameter | Value | Reference |

| Yield | 92-98% | [9] |

| Purity (HPLC) | >98% | [9] |

2. Bensulfuron-methyl Synthesis

Bensulfuron-methyl is a selective herbicide used for weed control in rice fields.

Experimental Protocol: Synthesis of Bensulfuron-methyl

-

Materials: 2-amino-4,6-dimethoxypyrimidine, Methyl 2-(isocyanatosulfonyl)benzoate, Anhydrous dichloromethane, Pyridine.

-

Procedure:

-

Suspend 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the suspension.

-

Add a solution of methyl 2-(isocyanatosulfonyl)benzoate (1.05 eq) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The resulting precipitate is filtered, washed with dichloromethane, and dried to afford bensulfuron-methyl.

-

Quantitative Data for Bensulfuron-methyl Synthesis

| Parameter | Value |

| Yield | 85-95% |

| Purity (HPLC) | >97% |

3. Pyrazosulfuron-ethyl Synthesis

Pyrazosulfuron-ethyl is a herbicide used for controlling broadleaf weeds and sedges in rice paddies.[10]

Experimental Protocol: Synthesis of Pyrazosulfuron-ethyl

-

Materials: 2-amino-4,6-dimethoxypyrimidine, Ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, Dry acetonitrile.

-

Procedure:

-

A solution of 2-amino-4,6-dimethoxypyrimidine (0.4 g) is prepared in dry acetonitrile (20 ml).[11]

-

To this solution, crude ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (0.98 g) is added.[11]

-

The mixture is stirred at room temperature.[11]

-

The formed crystals are collected by filtration, washed, and dried to yield pyrazosulfuron-ethyl (0.8 g).[11]

-

Quantitative Data for Pyrazosulfuron-ethyl Synthesis

| Parameter | Value | Reference |

| Yield | ~80% | [11] |

| Melting Point | 170-172 °C | [11] |

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides halt protein synthesis and cell division, ultimately leading to the death of susceptible weeds.

Signaling Pathway of Sulfonylurea Herbicides

Caption: Inhibition of ALS by sulfonylurea herbicides disrupts amino acid synthesis.

Role in Fungicide Synthesis: An Emerging Area

While the primary application of this compound is in herbicide synthesis, its derivatives also show promise in the development of novel fungicides. The pyrimidine core is a common scaffold in many commercial fungicides.[12] Research has shown that certain 5-bromo-pyrimidine derivatives exhibit significant antifungal activity.[13]

One study reported the synthesis of a series of novel pyrimidine derivatives containing an amide moiety, where a 5-bromo-2-fluoro-N-phenylbenzamide derivative showed excellent antifungal activity against Phomopsis sp.[13] This suggests that this compound could be a valuable starting material for new classes of fungicides. A potential synthetic strategy would involve the conversion of the 2,4-dimethoxy groups to other functional groups, such as fluoro or amino groups, followed by coupling with other moieties.

Hypothetical Synthetic Pathway to a Fungicidal Derivative

Caption: A potential synthetic route to novel pyrimidine-based fungicides.

This compound is a cornerstone intermediate in the agrochemical industry, primarily for the synthesis of a wide array of highly effective sulfonylurea herbicides. Its chemical versatility also opens avenues for the development of novel fungicides. The detailed synthetic protocols and understanding of the mode of action provided in this guide are intended to support researchers and professionals in the ongoing quest for more efficient and sustainable crop protection solutions. Further exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of next-generation agrochemicals.

References

- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 2. benchchem.com [benchchem.com]

- 3. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]

- 10. Pyrazosulfuron-ethyl | C14H18N6O7S | CID 91750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide

Introduction: The Structural Significance of 5-Bromo-2,4-dimethoxypyrimidine

This compound is a halogenated and oxygenated pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] Its utility as a versatile synthetic intermediate stems from the unique electronic properties conferred by its substituents. The electron-withdrawing bromine atom at the 5-position and the electron-donating methoxy groups at the 2- and 4-positions create a distinct reactivity profile, making it a valuable building block for the synthesis of more complex, biologically active molecules.[1] Given its pivotal role in synthetic chemistry, the unambiguous structural elucidation and purity assessment of this compound are of paramount importance. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the definitive characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for informed decision-making in their synthetic and medicinal chemistry endeavors.

Molecular Identity and Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its spectroscopic data. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 219.04 g/mol | [1][2][3] |

| CAS Number | 56686-16-9 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 62-65 °C | [1] |

| IUPAC Name | This compound | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the symmetry of the molecule. The key to interpreting the spectrum lies in understanding how the electronic environment of each proton influences its chemical shift.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-6 |

| ~4.05 | Singlet | 3H | C4-OCH₃ |

| ~3.95 | Singlet | 3H | C2-OCH₃ |

Interpretation and Rationale:

The pyrimidine ring possesses a single proton at the C-6 position. Due to the electronegativity of the adjacent nitrogen atoms and the bromine at C-5, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, estimated around 8.3 ppm.

The two methoxy groups are in different chemical environments. The methoxy group at C-4 is flanked by a nitrogen and the bromine-bearing carbon (C-5), while the methoxy group at C-2 is situated between two nitrogen atoms. This difference in electronic environment is expected to result in two distinct singlets for the methoxy protons. Each singlet will integrate to three protons.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural determination.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (adjust to achieve a good signal-to-noise ratio)

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and offers valuable information about their chemical environment.

Predicted and Experimental ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Data Source |

| ~170 | C-4 | Predicted |

| ~165 | C-2 | Predicted |

| ~160 | C-6 | Predicted |

| ~95 | C-5 | Predicted |

| 54.98 | C2-OCH₃ or C4-OCH₃ | Experimental[4] |

| 54.84 | C4-OCH₃ or C2-OCH₃ | Experimental[4] |

Interpretation and Rationale:

The carbon atoms in the pyrimidine ring are expected to be significantly downfield due to the influence of the electronegative nitrogen and oxygen atoms. The carbons directly bonded to oxygen (C-2 and C-4) will be the most deshielded. The carbon bearing the bromine atom (C-5) will also experience a downfield shift. The protonated carbon (C-6) will be the most upfield of the ring carbons. The two methoxy carbons have been experimentally observed at 54.98 and 54.84 ppm in DMSO-d₆.[4]

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrum should be acquired on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters: A standard proton-decoupled pulse sequence should be used.

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (a higher number of scans is required due to the low natural abundance of ¹³C)

-

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (methyl) | Medium |

| 1600-1550 | C=N/C=C stretch (pyrimidine ring) | Strong |

| 1480-1420 | C-H bend (methyl) | Medium |

| 1300-1200 | C-O stretch (aryl ether) | Strong |

| ~1100 | C-O stretch (aryl ether) | Strong |

| 800-750 | C-Br stretch | Medium-Strong |

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the pyrimidine ring. The C-O stretching of the methoxy groups will also give rise to strong bands in the fingerprint region. The presence of the C-Br bond can be confirmed by a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the sample pellet is placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Interpretation |

| 220/218 | [M]⁺ | Molecular ion peak (characteristic 1:1 isotopic pattern for Bromine) |

| 205/203 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 177/175 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 139 | [M - Br]⁺ | Loss of a bromine radical |

| 124 | [M - Br - CH₃]⁺ | Loss of a methyl radical following bromine loss |

Interpretation and Rationale:

The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity at m/z 218 and 220.

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of a methyl radical from one of the methoxy groups, followed by the loss of carbon monoxide. Another significant fragmentation pathway would be the loss of the bromine radical.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule, leading to characteristic fragmentation patterns.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural confirmation of this compound.

References

In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2,4-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,4-dimethoxypyrimidine. This halogenated pyrimidine derivative is a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and NMR Assignments